molecular formula C18H20ClN5 B5881329 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5881329
M. Wt: 341.8 g/mol
InChI Key: VZHGIOGHAIPPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multicomponent reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone, ethyl cyanoacetate, and malononitrile in the presence of a base under reflux conditions . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases, making it a potent candidate for anticancer drug development .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclohexyl-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-23(14-5-3-2-4-6-14)17-16-11-22-24(18(16)21-12-20-17)15-9-7-13(19)8-10-15/h7-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHGIOGHAIPPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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